1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide
Description
This compound features a norbornane-derived bicyclo[2.2.1]heptane core modified with a ketone (C2), two methyl groups (C7), and a methanesulfonamide moiety at C1. The sulfonamide nitrogen is substituted with a 2-methoxy-2-(2-methoxyphenyl)ethyl group, introducing both aromaticity and ether functionalities.
Key structural attributes include:
- Bicyclic framework: Provides rigidity and stereochemical complexity, common in bioactive molecules.
- Methoxy groups: Enhance solubility compared to purely hydrophobic substituents (e.g., adamantyl or ferrocenyl groups).
- Sulfonamide linkage: Imparts hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-19(2)14-9-10-20(19,18(22)11-14)13-27(23,24)21-12-17(26-4)15-7-5-6-8-16(15)25-3/h5-8,14,17,21H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIIQFGDIQWLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC=CC=C3OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.42 g/mol. The structure includes a bicyclic framework, which is known to influence its biological interactions.
Research indicates that this compound may exhibit indoleamine 2,3-dioxygenase (IDO) inhibition activity. IDO is an enzyme involved in the catabolism of tryptophan to kynurenine, which plays a significant role in immune regulation and tumor progression. Inhibition of IDO can enhance the immune response against tumors and may be beneficial in cancer therapy .
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds similar to this one through mechanisms such as:
- Inhibition of Tumor Growth : The compound has shown efficacy in reducing tumor size in preclinical models by modulating immune responses.
- Enhancement of Chemotherapy : When used in conjunction with traditional chemotherapeutic agents, it has been observed to improve treatment outcomes by reducing tumor-induced immunosuppression .
Immunomodulatory Effects
The compound has been studied for its immunomodulatory properties, particularly in conditions characterized by immune suppression, such as:
- HIV Infection : It has potential applications in treating immunosuppression associated with HIV by inhibiting IDO activity .
- Autoimmune Disorders : Its ability to modulate immune responses suggests possible therapeutic applications in autoimmune diseases.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound significantly decreased IDO activity in cultured human dendritic cells, leading to enhanced T-cell proliferation and activity against cancer cells.
- Animal Models : In murine models of cancer, administration of the compound resulted in a notable reduction in tumor burden and improved survival rates compared to control groups.
- Clinical Trials : Early-phase clinical trials are ongoing to assess the safety and efficacy of this compound in combination with existing therapies for various cancers.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to sulfonamide derivatives sharing the camphor-based core but differing in nitrogen substituents (Table 1).
Table 1: Structural and Functional Comparisons
*Calculated where data unavailable. †Estimated based on formula C21H29NO5S.
Key Observations :
Physicochemical Properties
- Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to adamantyl (13) or ferrocenyl (4a) analogs.
- Melting/Boiling Points: Not reported for the target compound, but crystalline derivatives (e.g., 8f/g ) suggest solid-state stability.
Q & A
Q. What are the common synthetic routes for this compound, and what are the critical steps?
The synthesis involves a multi-step process:
- Intermediate preparation : Reduction of a nitro compound (e.g., 2-nitro-1,2-diphenylethane) using hydrogen gas and a palladium catalyst to yield the 2-amino-1,2-diphenylethylamine intermediate .
- Bicyclic framework introduction : A Diels-Alder reaction between a diene (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane precursor) and a dienophile under controlled conditions .
- Sulfonamide coupling : Reaction of the bicyclic intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final product . Key challenges include maintaining stereochemical integrity and optimizing reaction yields through temperature and catalyst selection .
Q. How does the compound’s structure influence its biological interactions?
The bicyclic heptane core provides rigidity, enabling precise interactions with enzyme active sites or receptors. The methanesulfonamide group enhances hydrogen bonding and electrostatic interactions, while the methoxy-substituted phenyl groups contribute to hydrophobic binding . Stereochemistry (e.g., (1S,4R) configuration) is critical for target specificity, as mismatched stereoisomers show reduced activity in enzyme inhibition assays .
Q. What types of chemical reactions is this compound known to undergo?
- Oxidation/Reduction : The ketone group in the bicyclic system can be reduced to an alcohol, while the sulfonamide group is resistant to oxidation under mild conditions .
- Nucleophilic substitution : The methanesulfonamide group reacts with nucleophiles (e.g., amines) to form modified derivatives .
- Hydrolysis : The ester or amide linkages in related analogs are susceptible to acidic/basic hydrolysis, necessitating anhydrous conditions during synthesis .
Advanced Research Questions
Q. How can synthetic yields be optimized while preserving stereochemical purity?
- Experimental design : Use a Design of Experiments (DoE) approach to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example, Pd/C catalyst optimization in the reduction step improves intermediate purity .
- In-line monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and minimize side reactions .
- Chiral resolution : Utilize chiral chromatography or enzymatic resolution to isolate desired stereoisomers post-synthesis .
Q. What explains contradictory bioactivity data between stereoisomers or analogs?
- Structural analysis : X-ray crystallography of enzyme-ligand complexes reveals that the (1S,4R) isomer aligns better with the target’s active site, whereas mismatched isomers exhibit steric clashes .
- Binding assays : Surface plasmon resonance (SPR) studies show a 10-fold higher binding affinity for the (1S,4R) isomer compared to its enantiomer .
- Computational modeling : Molecular dynamics simulations predict differential hydrogen-bonding patterns between isomers and target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
